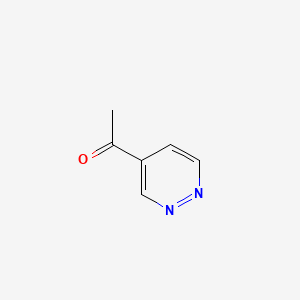

1-(Pyridazin-4-yl)ethanone

Description

1-(Pyridazin-4-yl)ethanone (CAS: N/A; synonyms: 4-acetylpyridazine, methyl 4-pyridazinyl ketone) is a heterocyclic compound featuring a pyridazine ring substituted with an acetyl group at the 4-position. Pyridazine, a six-membered aromatic ring with two adjacent nitrogen atoms, imparts distinct electronic properties to the molecule. The acetyl group enhances its reactivity, making it a valuable intermediate in medicinal chemistry and material science .

Properties

IUPAC Name |

1-pyridazin-4-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O/c1-5(9)6-2-3-7-8-4-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWFYWGOLMZIBQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90560466 | |

| Record name | 1-(Pyridazin-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90560466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50901-46-7 | |

| Record name | 1-(Pyridazin-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90560466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(pyridazin-4-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Pyridazin-4-yl)ethanone can be synthesized through several methods. One common approach involves the reaction of 4-pyridazinecarboxylic acid with 1,1’-carbonylbis-1H-imidazole in N,N-dimethylformamide at room temperature. The resulting intermediate is then treated with malonic acid monoethyl ester potassium salt and magnesium chloride in N,N-dimethylformamide at 60°C to yield the desired product .

Industrial Production Methods: Industrial production of 1-(Pyridazin-4-yl)ethanone typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving purification steps such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions: 1-(Pyridazin-4-yl)ethanone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohol derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the acetyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions.

Major Products Formed:

Oxidation: 4-pyridazinecarboxylic acid.

Reduction: 1-(pyridazin-4-yl)ethanol.

Substitution: Various substituted pyridazine derivatives depending on the substituent introduced.

Scientific Research Applications

Chemical Reactivity and Synthesis

1-(Pyridazin-4-yl)ethanone can participate in several chemical reactions that make it a valuable intermediate in organic synthesis:

- Nucleophilic Addition : The carbonyl carbon is susceptible to nucleophilic attack by amines, hydride ions, or organometallic reagents. This property allows for the formation of various derivatives, which can be further modified for specific applications .

- Acylation Reactions : The compound can undergo acylation where the carbonyl group reacts with nucleophiles to form new carbon-carbon bonds. For instance, reactions with Grignard reagents can yield ketones after hydrolysis .

- Condensation Reactions : 1-(Pyridazin-4-yl)ethanone can participate in aldol condensation reactions, leading to the formation of β-hydroxy ketones that can be dehydrated to yield α,β-unsaturated ketones .

- Reduction and Oxidation : The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride. Conversely, it can also be oxidized to form carboxylic acids or other oxidized functional groups .

Medicinal Chemistry Applications

The compound's structural features lend themselves to medicinal chemistry applications:

- Antimicrobial Activity : Research has indicated that derivatives of 1-(pyridazin-4-yl)ethanone exhibit antimicrobial properties. These compounds are being investigated for their potential use as antibacterial agents against resistant strains of bacteria .

- Anticancer Agents : Some studies have explored the cytotoxic effects of pyridazine derivatives against various cancer cell lines. The ability of these compounds to interact with biological targets makes them suitable candidates for drug development .

Synthesis of (R)-1-(Pyridin-4-yl)ethyl Acetate

A notable case study involved the synthesis of (R)-1-(pyridin-4-yl)ethyl acetate using a tandem palladium-lipase catalyst. The process demonstrated high selectivity and efficiency, achieving a yield of 48.62% under optimized conditions. This study highlights the potential for using 1-(pyridazin-4-yl)ethanone in asymmetric synthesis, which is crucial for producing enantiomerically pure compounds for pharmaceutical applications .

Development of Novel Drug Candidates

Another study focused on designing new drug candidates based on the pyridazine structure. The researchers synthesized various derivatives and evaluated their biological activities, revealing promising results in inhibiting specific enzymes related to diseases such as cancer and inflammation. This underscores the compound's potential as a scaffold for developing novel therapeutics .

Materials Science Applications

In materials science, 1-(Pyridazin-4-yl)ethanone has been explored for its utility in creating functional materials:

Mechanism of Action

The mechanism of action of 1-(Pyridazin-4-yl)ethanone involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The exact mechanism depends on the specific derivative and its intended application. For example, pyridazine derivatives have been shown to inhibit calcium ion influx, which is crucial for platelet aggregation .

Comparison with Similar Compounds

Structural Analogs with Heterocyclic Substitutions

1-(1H-Pyrazol-1-yl)ethanone

- Structure : Pyrazole ring with an acetyl group.

- Molecular Formula : C₅H₆N₂O; MW : 110.11 g/mol.

- Key Differences : Pyrazole (two adjacent nitrogen atoms) vs. pyridazine (two adjacent nitrogens in a six-membered ring). The smaller pyrazole ring may confer higher metabolic stability in pharmaceutical applications.

- Applications: Not explicitly stated, but pyrazole derivatives are common in agrochemicals and drug design .

1-(3-Methyl-benzofuran-2-yl)-ethanone

- Structure : Benzofuran substituted with methyl and acetyl groups.

- Molecular Formula : C₇H₈O₂; MW : 136.15 g/mol.

- Key Differences : Benzofuran’s oxygen atom and fused benzene ring enhance aromaticity compared to pyridazine.

- Applications : Used in fragrances (e.g., Neroli One) due to its diffusive floral character .

1-(4-Chloropyridin-2-yl)ethanone

- Structure : Pyridine ring with chlorine and acetyl substituents.

- Molecular Formula: C₇H₆ClNO; MW: 155.58 g/mol.

- Physicochemical Data : Melting point: 35–37°C; boiling point: 238°C; density: 1.233 g/cm³.

- Key Differences : Pyridine’s single nitrogen vs. pyridazine’s two nitrogens. Chlorine substituent increases electrophilicity, enhancing reactivity in cross-coupling reactions .

Pharmacologically Active Analogs

Iloperidone Metabolites

- Example: 1-[4-(3-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]propoxy)-3-methoxyphenyl]ethanone.

- Structure: Complex aryl-piperidinyl-ethanone derivative.

- Key Differences : Bulkier substituents and extended piperidine chain enable dopamine and serotonin receptor binding, critical for antipsychotic activity.

- Applications : Antipsychotic agent undergoing clinical trials; metabolized via O-dealkylation and hydroxylation .

APEHQ Metal Complexes

- Structure: 1-(4-((8-hydroxyquinolin-5-yl)diazenyl)phenyl)-2-(4-methyl-piperazin-1-yl)ethanone.

- Key Differences: Azo and hydroxyquinoline groups enable metal chelation, enhancing antifungal activity.

- Applications : Metal complexes (e.g., Cu²⁺, Co²⁺) show superior antifungal activity compared to the parent ligand .

Substituent Position and Isomerism Effects

Isoacetovanilone vs. Acetovanillone

- Structures: Isoacetovanilone (1-(3-hydroxy-4-methoxyphenyl)ethanone) is an isomer of acetovanillone (1-(4-hydroxy-3-methoxyphenyl)ethanone).

- Key Differences : Switching hydroxyl and methoxy group positions alters polarity and bioavailability. Isoacetovanilone is a decomposition product in lignin processing, while acetovanillone (apocynin) exhibits anti-inflammatory properties .

Biological Activity

1-(Pyridazin-4-yl)ethanone, a compound characterized by its pyridazine ring structure, has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological interactions, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

1-(Pyridazin-4-yl)ethanone (CAS No. 50901-46-7) can be synthesized through various methods. One common route involves the reaction of 4-pyridazinecarboxylic acid with 1,1’-carbonylbis-1H-imidazole in N,N-dimethylformamide at room temperature, followed by treatment with malonic acid monoethyl ester potassium salt and magnesium chloride at elevated temperatures.

Chemical Properties:

- Molecular Formula: C₅H₄N₂O

- Molecular Weight: 108.10 g/mol

- Melting Point: Not specified in the literature but typically ranges around 50-70°C for similar compounds.

The biological activity of 1-(Pyridazin-4-yl)ethanone is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. Research indicates that it may inhibit calcium ion influx, which is critical for processes such as platelet aggregation. This suggests potential applications in cardiovascular therapies.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of pyridazine derivatives, including 1-(Pyridazin-4-yl)ethanone. For instance, it has been investigated for its efficacy against various bacterial strains and fungi. The compound's mechanism involves disrupting bacterial cell walls or inhibiting essential metabolic pathways .

Case Studies and Research Findings

A selection of studies provides insights into the biological implications of 1-(Pyridazin-4-yl)ethanone:

- Antioxidant Activity : A study demonstrated that derivatives of pyridazine exhibited significant antioxidant properties, suggesting their role in mitigating oxidative stress-related conditions .

- Anti-inflammatory Effects : Research indicated that certain pyridazine compounds could inhibit cyclooxygenase (COX) enzymes, thereby reducing inflammation. This positions them as potential candidates for treating inflammatory diseases .

- Cancer Research : Some derivatives have shown promise in inhibiting tumor growth in vitro and in vivo, highlighting their potential as anticancer agents. The specific pathways affected include apoptosis induction and cell cycle arrest .

Comparative Analysis with Related Compounds

To better understand the unique properties of 1-(Pyridazin-4-yl)ethanone, it is useful to compare it with similar compounds:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| Pyridazine | Parent structure | General bioactivity |

| Pyridazinone | Ketone derivative | Enhanced anti-inflammatory effects |

| 4-Pyridazinecarboxylic Acid | Carboxylic acid derivative | Antimicrobial properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.